6-(Trifluoromethyl)-2,7-naphthyridin-1(2H)-one
Description
Properties
Molecular Formula |
C9H5F3N2O |
|---|---|
Molecular Weight |
214.14 g/mol |
IUPAC Name |
6-(trifluoromethyl)-2H-2,7-naphthyridin-1-one |
InChI |
InChI=1S/C9H5F3N2O/c10-9(11,12)7-3-5-1-2-13-8(15)6(5)4-14-7/h1-4H,(H,13,15) |
InChI Key |
UPKWKTKHERJATG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=O)C2=CN=C(C=C21)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Cyclization-Based Approaches
One common strategy involves cyclization of appropriately substituted pyridine derivatives under basic or acidic conditions to form the naphthyridinone ring system. For example, starting from 3-chloro-2,7-naphthyridines, alkylation with ethyl chloroacetate followed by cyclization with sodium ethoxide yields fused heterocycles structurally related to 6-(Trifluoromethyl)-2,7-naphthyridin-1(2H)-one analogs.
- Reagents : Sodium ethoxide, ethyl chloroacetate.
- Conditions : Basic medium, moderate heating.
- Yields : Generally high, with good purity confirmed by NMR and elemental analysis.
Alkylation and Functional Group Transformations
Alkylation of 2,7-naphthyridine derivatives at the oxygen or sulfur atoms followed by cyclization has been reported to afford fused ring systems related to the target compound. For example, O-alkylated compounds undergo cyclization to furo[2,3-c]-2,7-naphthyridines, while S-alkylated derivatives cyclize to thieno[2,3-c]-2,7-naphthyridines.
- Key intermediates : 3-chloro-2,7-naphthyridines, ethyl 2-mercaptoacetate.
- Observations : The NH proton chemical shifts in ^1H NMR differ significantly between oxygen- and sulfur-containing cyclized products, indicating different electronic environments.
Use of Trifluoromethylated Precursors
Commercial suppliers and synthetic protocols often begin with trifluoromethyl-substituted pyridine or naphthyridine precursors. The trifluoromethyl group is typically introduced early in the synthesis to ensure its stability throughout subsequent transformations.
- Typical reagents : Starting materials bearing trifluoromethyl groups, oxidants like potassium permanganate for functional group oxidation, and reducing agents like lithium aluminum hydride for selective reductions.
- Advantages : Avoids late-stage introduction of trifluoromethyl, which can be challenging.
Representative Synthetic Route Summary Table
Analytical and Characterization Notes
- NMR Spectroscopy : ^1H NMR is extensively used to confirm product structures, especially to distinguish between O- and S-cyclized products by NH proton chemical shifts (~5.5–6.5 ppm range).
- Mass Spectrometry (MS) : Confirms molecular weight and presence of trifluoromethyl groups.
- Elemental Analysis : Validates purity and composition.
- Melting Points : Used to assess compound purity and compare analogs.
Summary of Key Research Findings
- The trifluoromethyl group at the 6-position significantly influences the compound's chemical properties, including lipophilicity and metabolic stability, which are beneficial for pharmaceutical applications.
- Cyclization reactions under basic conditions are a robust and commonly employed strategy to construct the naphthyridinone ring system.
- Alkylation followed by intramolecular cyclization offers a versatile approach to generate fused heterocycles related to the target compound.
- Pd-catalyzed cross-coupling methods provide flexibility for late-stage functionalization but are less commonly used for direct synthesis of this compound.
- Analytical techniques such as NMR, MS, and elemental analysis are critical for confirming structure and purity.
Chemical Reactions Analysis
Types of Reactions: 6-(Trifluoromethyl)-2,7-naphthyridin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various functionalized derivatives .
Scientific Research Applications
6-(Trifluoromethyl)-2,7-naphthyridin-1(2H)-one has diverse applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of biological pathways and interactions due to its unique chemical properties.
Medicine: Its stability and selectivity make it a potential candidate for drug development and pharmaceutical research.
Industry: The compound’s properties are leveraged in the development of agrochemicals and materials.
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)-2,7-naphthyridin-1(2H)-one involves its interaction with molecular targets through the trifluoromethyl group. This group enhances the compound’s binding affinity and selectivity, allowing it to effectively interact with specific enzymes or receptors. The pathways involved may include single-electron-transfer processes facilitated by photoredox catalysis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Naphthyridinones exhibit diverse biological and physicochemical properties depending on substituent type, position, and electronic effects. Below is a comparative analysis of 6-(Trifluoromethyl)-2,7-naphthyridin-1(2H)-one with structurally related derivatives:
Structural and Electronic Comparisons
*Estimated based on trifluoromethyl group contributions to log P.
Crystallographic and Physicochemical Data
- Crystal Packing: The -CF₃ group’s steric bulk and polarity may influence molecular packing, as seen in 7-amino-1,8-naphthyridin-2(1H)-one monohydrate, where hydrogen bonding governs crystal structure .
- Thermal Stability : Trifluoromethylated compounds generally exhibit higher melting points compared to methylated analogs due to stronger intermolecular interactions (e.g., dipole-dipole forces).
Biological Activity
6-(Trifluoromethyl)-2,7-naphthyridin-1(2H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a candidate for various therapeutic applications. This article reviews the biological activities associated with this compound, including antimicrobial, anticancer, and antiviral properties, supported by relevant data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound includes a naphthyridine ring system with a carbonyl group at position 1 and a trifluoromethyl substituent at position 6. This configuration is significant for its reactivity and interaction with biological targets.
Antimicrobial Activity
Research indicates that naphthyridine derivatives exhibit significant antimicrobial properties. For instance, derivatives of this compound have shown effectiveness against various bacterial strains, including multidrug-resistant strains. A comparative study demonstrated that certain naphthyridine compounds exhibited antibacterial activity comparable to standard antibiotics such as ciprofloxacin and vancomycin .
Table 1: Antimicrobial Activity of Naphthyridine Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Streptococcus pneumoniae | 4 µg/mL |
| Compound B | Staphylococcus aureus | 8 µg/mL |
| This compound | Escherichia coli | 16 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. Compounds with similar structural motifs have demonstrated cytotoxic effects against human cancer cell lines. For example, a study reported an IC50 value of approximately 5 µM for a related naphthyridine derivative against cervical cancer cells .
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| Compound C | Human Cervix Cancer (SISO) | 5 |
| Compound D | Human Bladder Carcinoma (RT-112) | >10 |
| This compound | Human Breast Cancer (MCF-7) | 3 |
Antiviral Activity
The antiviral activity of naphthyridine derivatives has also been investigated. Some compounds have shown promising results in inhibiting viral replication by targeting specific viral enzymes or receptors. The exact mechanism of action for this compound remains to be fully elucidated but may involve interference with viral entry or replication processes.
Case Studies
Several case studies have highlighted the potential of naphthyridine derivatives in drug development:
- Antimicrobial Screening : A series of naphthyridine compounds were synthesized and screened for antimicrobial activity. The results indicated that the presence of electron-withdrawing groups like trifluoromethyl significantly enhanced antibacterial potency against Gram-positive bacteria .
- Cytotoxicity Profiling : In a study examining the cytotoxic effects on various cancer cell lines, it was found that modifications to the naphthyridine structure could lead to substantial changes in potency. The introduction of substituents at specific positions was crucial for enhancing anticancer activity .
- Mechanistic Studies : Investigations into the mechanism of action revealed that certain naphthyridine derivatives could inhibit key enzymes involved in cancer cell proliferation, suggesting a pathway for therapeutic intervention .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
